4-Bromo-3-(neopentyloxy)benzoic acid
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Overview
Description
4-Bromo-3-(neopentyloxy)benzoic acid is an organic compound with the molecular formula C12H15BrO3 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the hydrogen atom at the 3-position is replaced by a neopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(neopentyloxy)benzoic acid typically involves the following steps:
Neopentyloxy Substitution: The neopentyloxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated benzoic acid with neopentyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(neopentyloxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups.
Oxidation and Reduction Reactions: Products include oxidized derivatives or reduced alcohols.
Coupling Reactions: Biaryl compounds are formed as major products.
Scientific Research Applications
4-Bromo-3-(neopentyloxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(neopentyloxy)benzoic acid depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved vary depending on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylbenzoic acid: Similar structure but with a methyl group instead of a neopentyloxy group.
4-Bromo-3-nitrobenzoic acid: Contains a nitro group instead of a neopentyloxy group.
4-Bromo-3-hydroxybenzoic acid: Contains a hydroxyl group instead of a neopentyloxy group.
Uniqueness
4-Bromo-3-(neopentyloxy)benzoic acid is unique due to the presence of the neopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in various chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15BrO3 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
4-bromo-3-(2,2-dimethylpropoxy)benzoic acid |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)7-16-10-6-8(11(14)15)4-5-9(10)13/h4-6H,7H2,1-3H3,(H,14,15) |
InChI Key |
PXCCZLBSYVYFPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=C(C=CC(=C1)C(=O)O)Br |
Origin of Product |
United States |
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